2-(Bromomethyl)-3-nitropyridine hydrobromide
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Overview
Description
2-(Bromomethyl)-3-nitropyridine hydrobromide is a chemical compound with the molecular formula C6H5BrN2O2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-nitropyridine hydrobromide typically involves the bromination of 3-nitropyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more sustainable brominating agents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-nitropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and methoxy derivatives.
Reduction: The major product is 2-(Aminomethyl)-3-nitropyridine.
Oxidation: Oxidized products may include pyridine N-oxides.
Scientific Research Applications
2-(Bromomethyl)-3-nitropyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-nitropyridine hydrobromide involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group is highly reactive and can be easily substituted by various nucleophiles, making it a versatile intermediate in organic synthesis. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-3-nitropyridine hydrobromide is unique due to the presence of both a bromomethyl group and a nitro group on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C6H6Br2N2O2 |
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Molecular Weight |
297.93 g/mol |
IUPAC Name |
2-(bromomethyl)-3-nitropyridine;hydrobromide |
InChI |
InChI=1S/C6H5BrN2O2.BrH/c7-4-5-6(9(10)11)2-1-3-8-5;/h1-3H,4H2;1H |
InChI Key |
WFCWBWRPVKQAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)[N+](=O)[O-].Br |
Origin of Product |
United States |
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